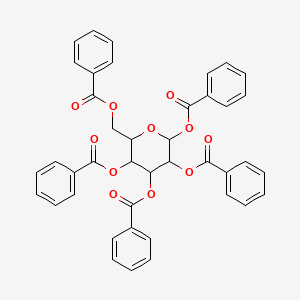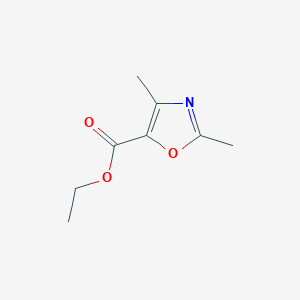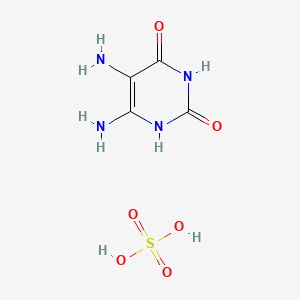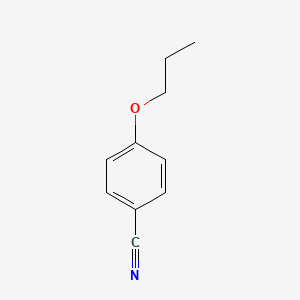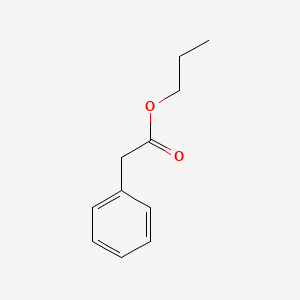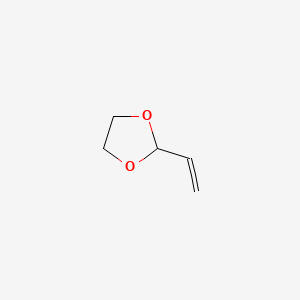
2-Vinyl-1,3-dioxolane
Vue d'ensemble
Description
It is a colorless liquid with a boiling point of 115-116°C and a density of 1.001 g/mL at 25°C . This compound is characterized by the presence of a vinyl group attached to a 1,3-dioxolane ring, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
2-Vinyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer for polymer synthesis, undergoing polymerization reactions to form various polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
It is known that 2-vinyl-1,3-dioxolane is a derivative of dioxolane, which is used as a solvent and as a co-monomer in polyacetals
Mode of Action
It is known that dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that this compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that dioxolanes can be involved in various chemical reactions, suggesting that this compound may affect a range of biochemical pathways .
Pharmacokinetics
It is known that this compound has a boiling point of 115-116 °c and a density of 1001 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
It is known that dioxolanes can be involved in various chemical reactions, suggesting that this compound may have a range of molecular and cellular effects .
Action Environment
It is known that this compound has a boiling point of 115-116 °c and a density of 1001 g/mL at 25 °C . These properties suggest that temperature and pressure may influence its action.
Analyse Biochimique
Biochemical Properties
It is known that the vinylation of 1,3-dioxolanes can proceed well to give 2-vinyl-1,3-dioxolanes in good yields . This suggests that 2-Vinyl-1,3-dioxolane may interact with enzymes, proteins, and other biomolecules involved in vinylation reactions.
Molecular Mechanism
It is known that the double bond in the vinyl group contributes to its reactivity, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 115-116 °C and a density of 1.001 g/mL at 25 °C . This information could be relevant for understanding the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Vinyl-1,3-dioxolane can be synthesized through the radical vinylation of 1,3-dioxolanes using vinyl bromides. This reaction typically involves the use of vinyl bromides with an electron-withdrawing substituent at the β-position, proceeding smoothly to give 2-vinyl-1,3-dioxolanes in good yields . Another method involves the reaction of acrolein with ethylene glycol in the presence of a solid acid catalyst at temperatures below 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture, typically containing acrolein, ethylene glycol, and the desired product, is continuously circulated at controlled temperatures to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Vinyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: LiAlH4, NaBH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Comparaison Avec Des Composés Similaires
- 4-Vinyl-1,3-dioxolan-2-one
- 4,4,6-Trimethyl-2-vinyl-1,3-dioxane
- Vinylene carbonate
Comparison: 2-Vinyl-1,3-dioxolane is unique due to its specific structure, which combines a vinyl group with a 1,3-dioxolane ring. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, 4-vinyl-1,3-dioxolan-2-one has a different ring structure, affecting its polymerization behavior and applications .
Propriétés
IUPAC Name |
2-ethenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-5-6-3-4-7-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBHSBATGOQADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073334 | |
| Record name | 1,3-Dioxolane, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3984-22-3 | |
| Record name | 2-Ethenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3984-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane, 2-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-vinyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





